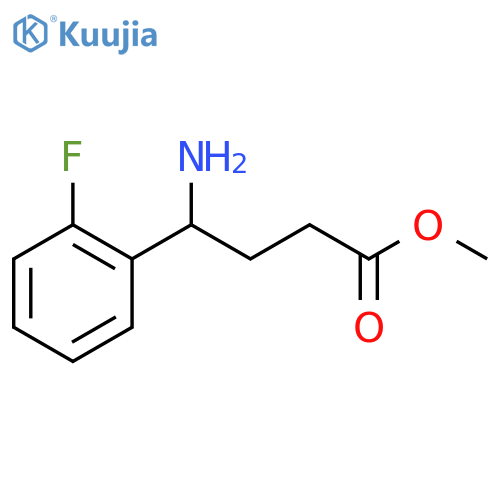

Cas no 1541406-43-2 (methyl 4-amino-4-(2-fluorophenyl)butanoate)

メチル4-アミノ-4-(2-フルオロフェニル)ブタノエートは、有機合成中間体として重要な化合物です。2-フルオロフェニル基とアミノ基を有するブタン酸エステル骨格を持ち、医薬品や農薬の合成において有用な前駆体となります。特にフッ素原子の導入により、代謝安定性や脂溶性の向上が期待できる点が特徴です。エステル部位はさらなる修飾が可能なため、多様な誘導体合成への応用が可能です。この化合物は高い純度で提供可能であり、研究用途での再現性の高い結果が得られます。

1541406-43-2 structure

商品名:methyl 4-amino-4-(2-fluorophenyl)butanoate

methyl 4-amino-4-(2-fluorophenyl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-4-(2-fluorophenyl)butanoate

- EN300-1828300

- 1541406-43-2

-

- インチ: 1S/C11H14FNO2/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5,10H,6-7,13H2,1H3

- InChIKey: UBCRYXRPFKMZEO-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C(CCC(=O)OC)N

計算された属性

- せいみつぶんしりょう: 211.10085685g/mol

- どういたいしつりょう: 211.10085685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

methyl 4-amino-4-(2-fluorophenyl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1828300-0.1g |

methyl 4-amino-4-(2-fluorophenyl)butanoate |

1541406-43-2 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1828300-0.5g |

methyl 4-amino-4-(2-fluorophenyl)butanoate |

1541406-43-2 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1828300-10.0g |

methyl 4-amino-4-(2-fluorophenyl)butanoate |

1541406-43-2 | 10g |

$4729.0 | 2023-06-02 | ||

| Enamine | EN300-1828300-0.05g |

methyl 4-amino-4-(2-fluorophenyl)butanoate |

1541406-43-2 | 0.05g |

$924.0 | 2023-09-19 | ||

| Enamine | EN300-1828300-2.5g |

methyl 4-amino-4-(2-fluorophenyl)butanoate |

1541406-43-2 | 2.5g |

$2155.0 | 2023-09-19 | ||

| Enamine | EN300-1828300-5g |

methyl 4-amino-4-(2-fluorophenyl)butanoate |

1541406-43-2 | 5g |

$3189.0 | 2023-09-19 | ||

| Enamine | EN300-1828300-10g |

methyl 4-amino-4-(2-fluorophenyl)butanoate |

1541406-43-2 | 10g |

$4729.0 | 2023-09-19 | ||

| Enamine | EN300-1828300-5.0g |

methyl 4-amino-4-(2-fluorophenyl)butanoate |

1541406-43-2 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1828300-0.25g |

methyl 4-amino-4-(2-fluorophenyl)butanoate |

1541406-43-2 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1828300-1.0g |

methyl 4-amino-4-(2-fluorophenyl)butanoate |

1541406-43-2 | 1g |

$1100.0 | 2023-06-02 |

methyl 4-amino-4-(2-fluorophenyl)butanoate 関連文献

-

1. Water

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

1541406-43-2 (methyl 4-amino-4-(2-fluorophenyl)butanoate) 関連製品

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬